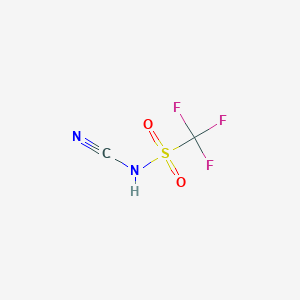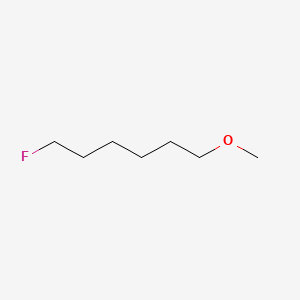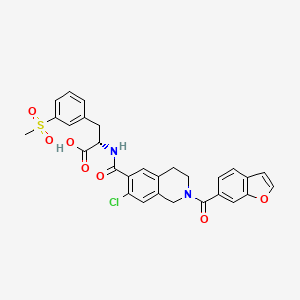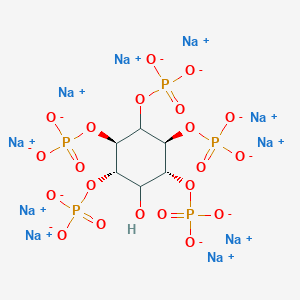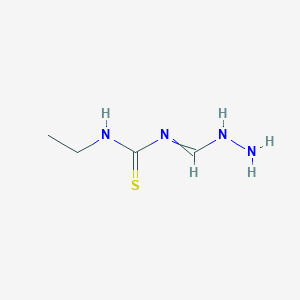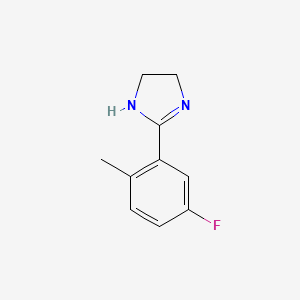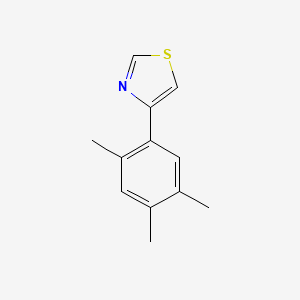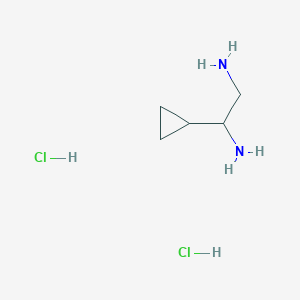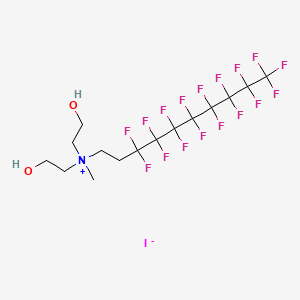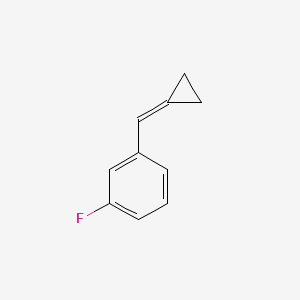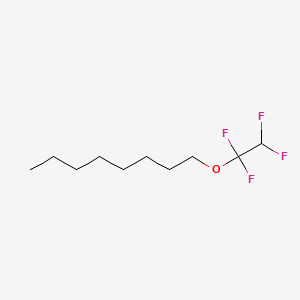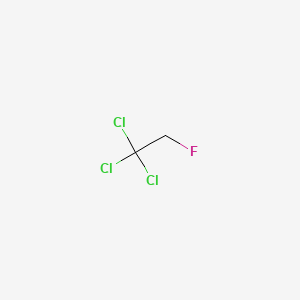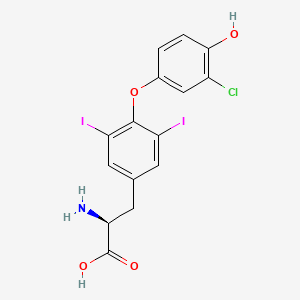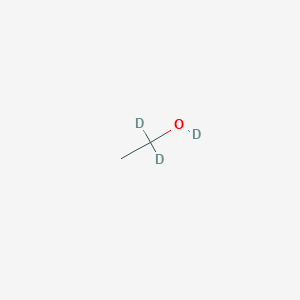
Ethyl-1,1-d2alcohol-od
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-1,1-d2alcohol-od, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms at the first carbon position are replaced with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties, including its ability to provide insights into reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ethyl-1,1-d2alcohol-od typically involves the deuteration of ethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium oxide (D2O) solvent and a suitable catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of deuterated ethanol can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of high-purity deuterium oxide and efficient catalysts ensures high yields and purity of the final product. The process may also involve multiple stages of purification, including distillation and chromatography, to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-1,1-d2alcohol-od undergoes various chemical reactions similar to those of non-deuterated ethanol. These include:
Oxidation: Deuterated ethanol can be oxidized to form deuterated acetaldehyde and deuterated acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form deuterated ethane using reducing agents like lithium aluminum hydride.
Substitution: Deuterated ethanol can undergo nucleophilic substitution reactions to form deuterated ethyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated ethyl halides (C2D5X).
Applications De Recherche Scientifique
Ethyl-1,1-d2alcohol-od is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of Ethyl-1,1-d2alcohol-od involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by alcohol dehydrogenase to form deuterated acetaldehyde, which is further oxidized to deuterated acetic acid by aldehyde dehydrogenase. The presence of deuterium alters the kinetic isotope effects, providing valuable insights into enzyme mechanisms and metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl-1,1-d2alcohol-od is unique due to its deuterium content, which distinguishes it from non-deuterated ethanol and other deuterated alcohols. Similar compounds include:
Methanol-d4: Deuterated methanol with four deuterium atoms.
Isopropanol-d8: Deuterated isopropanol with eight deuterium atoms.
Tert-butanol-d10: Deuterated tert-butanol with ten deuterium atoms.
Compared to these compounds, this compound offers specific advantages in studies involving ethanol metabolism and reaction mechanisms due to its structural similarity to ethanol.
Propriétés
Formule moléculaire |
C2H6O |
|---|---|
Poids moléculaire |
49.09 g/mol |
Nom IUPAC |
1,1-dideuterio-1-deuteriooxyethane |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D |
Clé InChI |
LFQSCWFLJHTTHZ-UHVFUKFASA-N |
SMILES isomérique |
[2H]C([2H])(C)O[2H] |
SMILES canonique |
CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


